molecular formula C6H9Br2NS B2914810 4-(Bromomethyl)-2-ethylthiazole hbr CAS No. 2375273-14-4

4-(Bromomethyl)-2-ethylthiazole hbr

Cat. No. B2914810
CAS RN: 2375273-14-4
M. Wt: 287.01
InChI Key: IKBXNBACCBUACN-UHFFFAOYSA-N
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Description

Chemical compounds with bromomethyl groups are generally used in organic synthesis. They are often used as intermediates in the preparation of other compounds .


Synthesis Analysis

The synthesis of bromomethyl compounds often involves the reaction of a precursor compound with a brominating agent . The exact method would depend on the specific precursor and the desired bromomethyl compound.


Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques . The exact structure would depend on the specific compound.


Chemical Reactions Analysis

Bromomethyl compounds can undergo a variety of chemical reactions. For example, they can participate in radical reactions , or addition reactions with alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary widely depending on the specific compound. They are generally characterized by their reactivity due to the presence of the bromomethyl group .

Scientific Research Applications

Organic Synthesis and Material Science

  • Electrochemical and Theoretical Investigations : Triazole derivatives, including those related to thiazole structures, have been explored for their corrosion inhibition properties on metals in acidic media. Such studies highlight the utility of thiazole derivatives in protecting metals, with one derivative showing up to 96.09% efficiency at certain concentrations. These findings underline the potential of thiazole and related compounds in material preservation and corrosion science (Sudheer & Quraishi, 2013).
  • Efficient Conversion of Aryl Thioureas : The transformation of aryl thioureas into functionalized 2-aminobenzothiazoles through the use of benzyltrimethylammonium tribromide showcases an innovative approach to synthesize thiazole derivatives. This method provides a straightforward pathway for the production of thiazole compounds, which are significant in various chemical syntheses (A. Jordan, C. Luo, & A. Reitz, 2003).
  • Solar Photo-thermochemical Syntheses : The synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides under solar photo-thermochemical conditions illustrates a green chemistry approach to creating oxazole and potentially thiazole derivatives. This method emphasizes the use of renewable energy sources in chemical syntheses, offering an environmentally friendly alternative to traditional synthetic routes (M. Dinda, Supravat Samanta, Suresh Eringathodi, & P. Ghosh, 2014).

Safety and Hazards

Bromomethyl compounds can be hazardous. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The use of bromomethyl compounds in organic synthesis is a topic of ongoing research. They are particularly useful in the synthesis of complex organic molecules . Future research will likely continue to explore new synthetic routes and applications for these compounds.

properties

IUPAC Name

4-(bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.BrH/c1-2-6-8-5(3-7)4-9-6;/h4H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBXNBACCBUACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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